SB 452533

Descripción

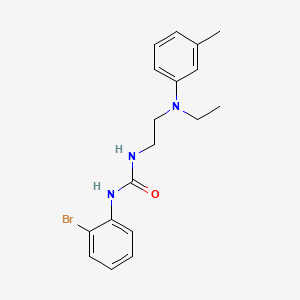

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-bromophenyl)-3-[2-(N-ethyl-3-methylanilino)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrN3O/c1-3-22(15-8-6-7-14(2)13-15)12-11-20-18(23)21-17-10-5-4-9-16(17)19/h4-10,13H,3,11-12H2,1-2H3,(H2,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJYEGJUQIBBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCNC(=O)NC1=CC=CC=C1Br)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459429-39-1 | |

| Record name | 459429-39-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SB 452533

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 452533 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). By competitively binding to the ATP-binding site of ALK5, this compound effectively blocks the canonical TGF-β signaling pathway. This inhibition prevents the phosphorylation and subsequent nuclear translocation of the receptor-regulated Smad proteins, Smad2 and Smad3. Consequently, the transcription of TGF-β target genes, many of which are implicated in fibrosis and cell proliferation, is downregulated. This targeted mechanism of action has positioned this compound as a valuable research tool and a potential therapeutic agent in preclinical studies for various fibrotic diseases and certain cancers. This guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular effects, detailed experimental protocols, and a summary of its known quantitative parameters.

Core Mechanism of Action: Inhibition of ALK5 and the TGF-β Signaling Pathway

The primary mechanism of action of this compound is the selective inhibition of the serine/threonine kinase activity of ALK5, also known as TGF-β Receptor I (TβRI).[1][2] In the canonical TGF-β signaling pathway, the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII) induces the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in a myriad of cellular processes, including extracellular matrix deposition, cell cycle control, and immune responses.[3][4][5]

This compound acts as an ATP-competitive inhibitor of ALK5, preventing the transfer of phosphate from ATP to its downstream targets, Smad2 and Smad3.[2] This blockade of Smad2/3 phosphorylation is a critical step that halts the entire downstream signaling cascade. The inhibition of this pathway has been shown to have significant anti-fibrotic effects by reducing the expression of pro-fibrotic genes such as those for collagen and fibronectin.[1] Additionally, this compound has been observed to modulate the behavior of cancer cells, including their migration and invasion.[6]

Below is a diagram illustrating the TGF-β signaling pathway and the point of intervention by this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| ALK5 (TβRI) | Cell-free kinase assay | 14.3 | [1][2][7] |

| ALK4 (ACVR1B) | Cell-free kinase assay | 58.5 | [2][7] |

Table 2: In Vitro Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| ALK2 (ACVR1) | Cell-free kinase assay | > 10,000 | [1][2][7] |

| ALK3 (BMPR1A) | Cell-free kinase assay | > 10,000 | [1][2][7] |

| ALK6 (BMPR1B) | Cell-free kinase assay | > 10,000 | [1][2][7] |

Table 3: Effective Concentrations in Cellular Assays

| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |

| Human Peritoneal Mesothelial Cells (HPMCs) | Wound Healing & Invasion | 1 µM | Attenuation of TGF-β-induced wound closure and invasion | [6] |

| A498 renal epithelial carcinoma cells | Gene Expression (mRNA) | 1 µM | Inhibition of TGF-β1-induced PAI-1 and procollagen α1(I) mRNA expression | [1] |

| Renal Proximal Tubule Cells (RPTECs) | Smad2/3 Nuclear Translocation | 1 µM | Blockade of TGF-β1-induced phosphorylation and nuclear translocation of Smad2/3 | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay for ALK5 Inhibition

This protocol describes a cell-free assay to determine the inhibitory potency of this compound against ALK5.

-

Objective: To quantify the IC50 value of this compound for the inhibition of ALK5 kinase activity.

-

Principle: The assay measures the phosphorylation of a substrate (Smad3) by the ALK5 kinase domain in the presence of a radioactive ATP analog ([γ-³³P]ATP). The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.

-

Materials:

-

Purified, GST-tagged recombinant human ALK5 kinase domain.

-

Purified, GST-tagged recombinant full-length human Smad3.

-

[γ-³³P]ATP.

-

This compound (various concentrations).

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).

-

ATP solution.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Phosphorimager or scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing the ALK5 kinase domain and the Smad3 substrate in the kinase assay buffer.

-

Add this compound at a range of concentrations to the reaction mixture and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP.

-

Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C.

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated Smad3 band using autoradiography or a phosphorimager.

-

Quantify the radioactivity in the Smad3 band for each inhibitor concentration.

-

Calculate the percentage of inhibition at each concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Below is a workflow diagram for the in vitro kinase assay.

Cellular Assay for Smad2/3 Phosphorylation and Nuclear Translocation

This protocol details an immunofluorescence-based assay to assess the effect of this compound on TGF-β-induced Smad2/3 phosphorylation and nuclear translocation.

-

Objective: To visualize and quantify the inhibition of Smad2/3 nuclear translocation by this compound in a cellular context.

-

Principle: Upon TGF-β stimulation, phosphorylated Smad2/3 translocates from the cytoplasm to the nucleus. This can be visualized using immunofluorescence microscopy with an antibody specific for phosphorylated Smad2/3. This compound is expected to prevent this nuclear translocation.

-

Materials:

-

Human renal proximal tubule epithelial cells (RPTECs) or other TGF-β responsive cell line.

-

Cell culture medium and supplements.

-

TGF-β1.

-

This compound.

-

Phosphate-buffered saline (PBS).

-

Fixation solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibody against phospho-Smad2/3.

-

Fluorescently labeled secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Fluorescence microscope.

-

-

Procedure:

-

Seed RPTECs on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours to reduce basal signaling.

-

Pre-treat the cells with this compound (e.g., 1 µM) or vehicle control for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Fix the cells with fixation solution.

-

Permeabilize the cells with permeabilization solution.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate the cells with the primary antibody against phospho-Smad2/3.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody and DAPI.

-

Wash the cells with PBS.

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope.

-

Analyze the images to quantify the nuclear-to-cytoplasmic ratio of the phospho-Smad2/3 signal.

-

Pharmacokinetics

Detailed public information on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound is limited. Preclinical in vivo studies in rodent models of fibrosis and cancer have demonstrated its efficacy when administered orally.[1] However, specific parameters such as bioavailability, plasma half-life, and metabolic pathways have not been extensively published in the public domain. Further research is required to fully characterize the pharmacokinetic profile of this compound.

Conclusion

This compound is a well-characterized and highly selective inhibitor of ALK5, the type I TGF-β receptor. Its mechanism of action, centered on the blockade of Smad2/3 phosphorylation and subsequent nuclear translocation, has been robustly demonstrated in both biochemical and cellular assays. This targeted inhibition of the canonical TGF-β signaling pathway makes this compound an invaluable tool for investigating the role of this pathway in health and disease. While its anti-fibrotic and anti-cancer properties have been demonstrated in preclinical models, a comprehensive understanding of its pharmacokinetic profile is necessary for its potential clinical development. This guide provides a foundational understanding of the core mechanism of action of this compound for researchers and drug development professionals.

References

- 1. Discovery of Selective Transforming Growth Factor β Type II Receptor Inhibitors as Antifibrosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SB-525334 | Cell Signaling Technology [cellsignal.com]

- 3. TGF-β1 Receptor Inhibitor SB525334 Attenuates the Epithelial to Mesenchymal Transition of Peritoneal Mesothelial Cells via the TGF-β1 Signaling Pathway [mdpi.com]

- 4. SB 525334 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

SB-452533: A Technical Guide to TGF-β Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-beta (TGF-β) signaling plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of the TGF-β pathway is a hallmark of numerous pathologies, most notably fibrosis and cancer. Consequently, the development of small molecule inhibitors targeting this pathway has become a significant focus of therapeutic research. This technical guide provides an in-depth overview of SB-452533, a potent and selective inhibitor of the TGF-β type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5). This document will detail its mechanism of action, present key quantitative data, outline relevant experimental protocols, and provide visual representations of the signaling pathway and experimental workflows.

Mechanism of Action

SB-452533 exerts its inhibitory effects by selectively targeting the ATP-binding site of the ALK5 kinase domain. This prevents the phosphorylation and subsequent activation of downstream signaling mediators, primarily the Smad2 and Smad3 proteins. The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), a constitutively active kinase. This binding event recruits and phosphorylates TGF-βRI (ALK5), which in turn phosphorylates receptor-regulated Smads (R-Smads), namely Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with the common mediator Smad4 (Co-Smad), which translocates to the nucleus to regulate the transcription of target genes. By inhibiting ALK5, SB-452533 effectively blocks these downstream events.[1]

In addition to the canonical Smad-dependent pathway, TGF-β can also signal through non-Smad pathways, including the activation of MAP kinase (MAPK) pathways (ERK, JNK, p38), PI3K/Akt, and Rho GTPase signaling.[2][3][4][5][6] While the primary action of SB-452533 is on the Smad pathway, its impact on non-Smad signaling is an area of ongoing investigation.

Quantitative Data

The following tables summarize key quantitative data regarding the activity and application of SB-452533 from various studies.

Table 1: In Vitro Inhibitory Activity of SB-452533

| Target | Assay Type | IC50 | Reference |

| ALK5 (TGF-βRI) | Cell-free kinase assay | 14.3 nM | [1] |

| ALK4 | Cell-free kinase assay | 58.5 nM | [1] |

| ALK2 | Cell-free kinase assay | >10,000 nM | [7] |

| ALK3 | Cell-free kinase assay | >10,000 nM | [7] |

| ALK6 | Cell-free kinase assay | >10,000 nM | [7] |

| TGF-β1-mediated Smad2/3 phosphorylation | Cellular assay (renal proximal tubule cells) | Not specified, but effective at 1 µM | [7] |

| TGF-β1-induced gene expression (PAI-1, procollagen α1(I)) | Cellular assay (A498 renal epithelial carcinoma cells) | Not specified, but effective at 1 µM | [7] |

| TGF-β1-mediated proliferation | Cellular assay (familial iPAH PASMCs) | 295 nM | [8] |

Table 2: Exemplary In Vitro and In Vivo Experimental Concentrations/Dosages of SB-525334

| Model System | Application | Concentration/Dosage | Observed Effects | Reference |

| Human Peritoneal Mesothelial Cells (HPMCs) | Attenuation of TGF-β1-induced EMT | 1 µM | Reversal of morphological changes, decreased cell migration and invasion, altered EMT marker expression. | [9][10] |

| Human Lung Fibroblasts (HLFs) and Human Bronchial Epithelial Cells (HBECs) from IPF patients | Inhibition of TGF-β1-induced profibrotic gene expression | 1 µM | Significant effect on the differential expression of genes related to extracellular matrix remodeling. | [11] |

| Rat Model of Puromycin-Induced Nephritis | Reduction of renal fibrosis | 10 mg/kg/day (oral) | Decreased renal mRNA levels of PAI-1, procollagen α1(I), and procollagen α1(III); inhibited proteinuria. | [7] |

| Rat Model of Monocrotaline-Induced Pulmonary Arterial Hypertension (PAH) | Reversal of PAH | 3 or 30 mg/kg (oral) | Significant reversal of pulmonary arterial pressure and inhibition of right ventricular hypertrophy. | [7] |

| Mouse Model of Bleomycin-Induced Pulmonary Fibrosis | Attenuation of pulmonary fibrosis | 10 mg/kg or 30 mg/kg | Attenuated histopathological alterations in the lung; decreased mRNA expression of Type I and III procollagen and fibronectin. | [7] |

| Eker Rat Model with Mesenchymal Tumors | Inhibition of tumor growth | 10 mg/kg/day | Significantly decreased uterine mesenchymal tumor incidence, multiplicity, and size. | [7] |

| Peritoneal Fibrosis Mouse Model (Chlorhexidine Gluconate-induced) | Improvement of peritoneal fibrosis | Not specified, but administered by oral gavage | Improved peritoneal thickness and fibrosis; recovered peritoneal membrane function. | [9][10] |

| Hepatocellular Carcinoma (HCC) Mouse Model | Enhancement of Microwave Ablation (MWA) Therapy | 20 mg/kg (oral gavage) | Enhanced the suppressive effect of MWA on tumor growth and amplified cell apoptosis. | [8] |

Experimental Protocols

In Vitro Kinase Assay for ALK5 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of SB-452533 against the kinase activity of ALK5.

Methodology: [7]

-

Reagents and Materials:

-

Purified, GST-tagged kinase domain of human ALK5.

-

Purified, GST-tagged full-length human Smad3.

-

[γ-³³P]ATP.

-

SB-452533 dissolved in DMSO.

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).

-

96-well filter plates.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a serial dilution of SB-452533 in DMSO, and then dilute further into the kinase reaction buffer.

-

In a 96-well plate, combine the purified ALK5 enzyme and the Smad3 substrate in the kinase reaction buffer.

-

Add the diluted SB-452533 or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated Smad3.

-

Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity of the captured phosphorylated Smad3 using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of SB-452533 relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Western Blot Analysis of Smad2 Phosphorylation

Objective: To assess the effect of SB-452533 on TGF-β1-induced phosphorylation of Smad2 in a cellular context.

-

Cell Culture and Treatment:

-

Seed target cells (e.g., A549, HaCaT, or primary cells) in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 18-24 hours by replacing the growth medium with a serum-free medium.

-

Pre-treat the cells with various concentrations of SB-452533 (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30 minutes. Include a non-stimulated control group.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. Ensure the inclusion of serine/threonine phosphatase inhibitors like sodium pyrophosphate and beta-glycerophosphate.[13]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate the lysate briefly (e.g., 3 x 10-second pulses) to ensure the release of nuclear proteins.[13]

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

Normalize the protein concentrations for all samples.

-

Prepare protein samples for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phospho-Smad2 (Ser465/467) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total Smad2 or a housekeeping protein (e.g., GAPDH or β-actin).

-

Cell Migration (Wound Healing) Assay

Objective: To evaluate the effect of SB-452533 on the migratory capacity of cells in response to TGF-β1.

Methodology: [8][16][17][18][19]

-

Cell Seeding:

-

Seed cells into a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.

-

Incubate the cells until they reach 90-100% confluency.

-

-

Creating the "Wound":

-

Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.

-

Gently wash the wells twice with PBS to remove detached cells and debris.

-

-

Treatment and Incubation:

-

Replace the PBS with a serum-free or low-serum medium.

-

Add TGF-β1 (e.g., 5-10 ng/mL) to the appropriate wells.

-

Add SB-452533 at various concentrations to the designated wells, both with and without TGF-β1. Include a vehicle control.

-

Place the plate in an incubator.

-

-

Image Acquisition and Analysis:

-

Immediately after creating the wound (time 0), capture images of the scratch in each well using a phase-contrast microscope. Mark the locations of the images to ensure the same fields are captured at subsequent time points.

-

Acquire images at regular intervals (e.g., every 8, 12, or 24 hours) until the wound in the control wells is nearly closed.

-

Quantify the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure for each condition relative to the initial wound area.

-

Compare the rate of wound closure between the different treatment groups.

-

Matrigel Invasion Assay

Objective: To determine the effect of SB-452533 on the invasive potential of cells through a basement membrane matrix in response to a chemoattractant.

-

Preparation of Matrigel-Coated Inserts:

-

Thaw Matrigel on ice.

-

Dilute the Matrigel to the desired concentration (e.g., 200-300 µg/mL) with a cold, serum-free medium.

-

Add a thin layer of the diluted Matrigel to the upper chamber of a Boyden chamber insert (e.g., with 8 µm pores).

-

Incubate the inserts at 37°C for at least 1 hour to allow the Matrigel to solidify.

-

-

Cell Preparation and Seeding:

-

Culture cells to sub-confluency and serum-starve them overnight.

-

Harvest the cells using trypsin, wash with a serum-free medium, and resuspend them in a serum-free medium at a specific concentration (e.g., 1 x 10⁵ cells/mL).

-

Pre-treat the cell suspension with different concentrations of SB-452533 or vehicle control for a specified time.

-

-

Invasion Assay:

-

Add a chemoattractant (e.g., medium containing 10% FBS) to the lower chamber of the Boyden chamber plate.

-

Place the Matrigel-coated inserts into the wells.

-

Seed the pre-treated cell suspension into the upper chamber of the inserts.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a duration that allows for cell invasion (e.g., 24-48 hours).

-

-

Quantification of Invasion:

-

After incubation, remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with a fixative (e.g., methanol or 4% paraformaldehyde).

-

Stain the fixed cells with a staining solution (e.g., 0.5% Crystal Violet).

-

Gently wash the inserts to remove excess stain and allow them to air dry.

-

Image the stained cells on the underside of the membrane using a microscope.

-

Quantify the number of invaded cells by counting the cells in several random fields of view and calculating the average. Alternatively, the dye can be eluted, and the absorbance can be measured.

-

Visualizations

TGF-β Signaling Pathway and Inhibition by SB-452533

Caption: Canonical TGF-β signaling pathway and the inhibitory action of SB-452533 on ALK5.

Experimental Workflow for Matrigel Invasion Assay

Caption: A generalized workflow for assessing cell invasion using a Matrigel assay with SB-452533.

References

- 1. SB-525334 | Cell Signaling Technology [cellsignal.com]

- 2. Non-Smad Signaling Pathways of the TGF-β Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TGF Beta Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Non-Smad Signaling Pathways of the TGF-β Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. journals.biologists.com [journals.biologists.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. TGF-β1 Receptor Inhibitor SB525334 Attenuates the Epithelial to Mesenchymal Transition of Peritoneal Mesothelial Cells via the TGF-β1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TGF-β1 Receptor Inhibitor SB525334 Attenuates the Epithelial to Mesenchymal Transition of Peritoneal Mesothelial Cells via the TGF-β1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential effects of Nintedanib and SB525334 in primary human cell-based assays of lungfibrosis | European Respiratory Society [publications.ersnet.org]

- 12. benchchem.com [benchchem.com]

- 13. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 15. bdbiosciences.com [bdbiosciences.com]

- 16. Wound healing assay | Abcam [abcam.com]

- 17. med.virginia.edu [med.virginia.edu]

- 18. clyte.tech [clyte.tech]

- 19. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scientificlabs.com [scientificlabs.com]

- 21. medicine.biu.ac.il [medicine.biu.ac.il]

- 22. corning.com [corning.com]

- 23. benchchem.com [benchchem.com]

In-Depth Technical Guide: The Function and Mechanism of SB 452533, a Potent TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 452533 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel that plays a crucial role in pain perception and neurogenic inflammation. This technical guide provides a comprehensive overview of the function, mechanism of action, and pharmacological profile of this compound. It includes a compilation of quantitative data from various in vitro and in vivo studies, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of pain research, pharmacology, and drug development.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a key integrator of noxious stimuli, including heat, protons (acidic conditions), and various endogenous and exogenous chemical ligands like capsaicin, the pungent component of chili peppers. Activation of TRPV1 on sensory neurons leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the transmission of pain signals. Consequently, antagonism of the TRPV1 receptor presents a promising therapeutic strategy for the management of various pain states.

This compound has been identified as a potent and selective antagonist of the TRPV1 receptor. This guide delves into the specifics of its inhibitory action, providing the necessary technical details for its study and potential application in research and development.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, showcasing its potency and activity in various assays.

| Parameter | Species | Assay Type | Value | Reference |

| pKb | Rat | Recombinant TRPV1 (HEK293 cells) | 7.7 | [1] |

| pIC50 | Rat | Recombinant TRPV1 (HEK293 cells) | 7.0 | [1] |

| pKb | - | - | 7.8 | [1] |

Mechanism of Action

This compound functions as a competitive antagonist at the TRPV1 receptor. It effectively blocks the activation of the channel by various stimuli, including capsaicin, noxious heat, and acidic conditions. By binding to the receptor, this compound prevents the conformational changes necessary for channel opening, thereby inhibiting the influx of cations and subsequent neuronal signaling.

Signaling Pathway

The following diagram illustrates the canonical TRPV1 signaling pathway and the inhibitory action of this compound.

Caption: TRPV1 signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

In Vitro Functional Assay: FLIPR Calcium Assay

This protocol describes a high-throughput method to assess the antagonist activity of this compound by measuring its ability to inhibit capsaicin-induced calcium influx in cells expressing the TRPV1 receptor.

Objective: To determine the IC50 of this compound against capsaicin-induced TRPV1 activation.

Materials:

-

HEK293 cells stably expressing rat TRPV1

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Capsaicin

-

This compound

-

384-well black-walled, clear-bottom assay plates

-

FLIPR (Fluorometric Imaging Plate Reader) instrument

Procedure:

-

Cell Plating: Seed HEK293-rTRPV1 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the loading buffer to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of capsaicin at a concentration that elicits a submaximal response (e.g., EC80).

-

Assay Protocol: a. Place the cell plate and the compound plate into the FLIPR instrument. b. Establish a baseline fluorescence reading for a defined period. c. Add the this compound dilutions to the cell plate and incubate for a specified time (e.g., 15-30 minutes) to allow for receptor binding. d. Add the capsaicin solution to all wells to stimulate the TRPV1 channels. e. Record the fluorescence signal for a further period to measure the calcium influx.

-

Data Analysis: a. Determine the peak fluorescence response for each well. b. Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition). c. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Experimental workflow for the FLIPR calcium assay.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This protocol outlines the whole-cell patch-clamp technique to directly measure the effect of this compound on TRPV1 ion channel currents.

Objective: To characterize the inhibitory effect of this compound on capsaicin-activated currents in single cells expressing TRPV1.

Materials:

-

HEK293 cells expressing rat TRPV1 grown on coverslips

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

-

Internal solution (e.g., containing in mM: 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, pH 7.2)

-

Capsaicin

-

This compound

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and perfusion system

-

Borosilicate glass capillaries for pipette fabrication

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Recording: a. Place a coverslip with cells in the recording chamber and perfuse with the external solution. b. Approach a single cell with the patch pipette and form a giga-ohm seal. c. Rupture the cell membrane to achieve the whole-cell configuration. d. Clamp the cell at a holding potential of -60 mV.

-

Drug Application: a. Obtain a stable baseline current. b. Apply capsaicin via the perfusion system to elicit an inward current. c. After washing out the capsaicin, pre-incubate the cell with this compound for a defined period. d. Co-apply capsaicin and this compound and record the resulting current.

-

Data Analysis: a. Measure the peak amplitude of the capsaicin-induced current in the absence and presence of this compound. b. Calculate the percentage inhibition of the current by this compound. c. Repeat for a range of this compound concentrations to generate a concentration-response curve and determine the IC50.

Caption: Workflow for whole-cell patch clamp experiments.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the TRPV1 receptor. Its ability to block channel activation by multiple noxious stimuli makes it a valuable tool for investigating the physiological and pathophysiological roles of TRPV1. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of TRPV1 antagonism and to utilize this compound as a key pharmacological probe in their studies.

References

Data Presentation: Kinase Inhibitor Selectivity

An In-Depth Technical Guide on the Selectivity of the ALK5 Inhibitor SB452533

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount for interpreting experimental results and predicting potential therapeutic applications and off-target effects. This technical guide provides a detailed overview of the selectivity profile of SB452533 (also reported as SB525334), a potent inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5).

The selectivity of SB452533 has been characterized against ALK5 and other related kinases. The following table summarizes the quantitative data on its inhibitory activity, demonstrating its high potency for ALK5 and significant selectivity over other kinases.

| Target Kinase | IC50 (nM) | Fold Selectivity vs. ALK5 | Assay Type |

| ALK5 (TβRI) | 14.3 | 1x | Cell-Free |

| ALK4 | ~57.2 | 4x | Cell-Free |

| ALK2 | >10,000 | >699x | Cell-Free |

| ALK3 | >10,000 | >699x | Cell-Free |

| ALK6 | >10,000 | >699x | Cell-Free |

| p38 MAPK | >16,000 | >1118x | Not Specified |

Data compiled from multiple sources.[1][2]

TGF-β/ALK5 Signaling Pathway and Inhibition by SB452533

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[3] This phosphorylation activates the kinase domain of ALK5, leading to the phosphorylation of downstream signaling molecules, Smad2 and Smad3. These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in processes such as cell proliferation, differentiation, and fibrosis.[1][3] SB452533 acts as an ATP-competitive inhibitor, directly targeting the kinase activity of ALK5 and thereby blocking the entire downstream signaling cascade.[4]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Enzo Life Sciences ALK5 Inhibitor II, (5mg), CAS Number: 446859-33-2, Quantity: | Fisher Scientific [fishersci.com]

- 3. TGF-β1 Receptor Inhibitor SB525334 Attenuates the Epithelial to Mesenchymal Transition of Peritoneal Mesothelial Cells via the TGF-β1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cellgs.com [cellgs.com]

The Role of SB-525334 in Stem Cell Differentiation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-525334 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). By targeting a key signaling pathway in developmental biology, SB-525334 has emerged as a critical tool for directing the fate of pluripotent stem cells (PSCs). This technical guide provides a comprehensive overview of the role of SB-525334 in stem cell differentiation, including its mechanism of action, quantitative effects on lineage specification, and detailed experimental protocols.

Mechanism of Action: Inhibition of the TGF-β/SMAD Signaling Pathway

The TGF-β superfamily of ligands, including TGF-βs, Activins, and Nodals, plays a pivotal role in regulating a vast array of cellular processes, from proliferation and apoptosis to differentiation and migration. The canonical signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates a type I receptor, such as ALK5. This phosphorylation event activates the type I receptor kinase, which in turn phosphorylates downstream effector proteins known as SMADs, specifically SMAD2 and SMAD3.

Phosphorylated SMAD2/3 then forms a complex with SMAD4, and this complex translocates to the nucleus. Inside the nucleus, the SMAD complex acts as a transcription factor, binding to specific DNA sequences and regulating the expression of target genes that drive cellular responses.

SB-525334 exerts its effects by competitively binding to the ATP-binding site of the ALK5 kinase domain. This inhibition prevents the phosphorylation and subsequent activation of SMAD2 and SMAD3, effectively blocking the entire downstream signaling cascade. This targeted inhibition allows for precise control over the cellular processes governed by the TGF-β/ALK5 pathway.

Signaling Pathway Diagram

Caption: TGF-β signaling pathway and the inhibitory action of SB-525334.

Quantitative Data on SB-525334

The efficacy and selectivity of SB-525334 have been quantified in various assays. This data is crucial for designing experiments and interpreting results.

| Parameter | Value | Assay Type | Reference |

| IC50 for ALK5 (TGF-βRI) | 14.3 nM | Cell-free kinase assay | [1][2] |

| IC50 for ALK4 | 58.5 nM | Cell-free kinase assay | [2] |

| IC50 for ALK2, ALK3, ALK6 | > 10 µM | Cell-free kinase assay | [1] |

Note: The lower IC50 value for ALK5 demonstrates the high selectivity of SB-525334 for the TGF-β type I receptor over other members of the ALK family.

Role in Stem Cell Differentiation

The TGF-β signaling pathway is a master regulator of embryonic development, controlling the differentiation of pluripotent stem cells into the three primary germ layers: endoderm, mesoderm, and ectoderm. By inhibiting this pathway, SB-525334 provides a powerful tool to direct cell fate decisions.

Endoderm Differentiation

The TGF-β/Nodal signaling pathway is essential for the specification of definitive endoderm. Consequently, the use of SB-525334 in endoderm differentiation protocols is generally for the purpose of inhibiting alternative fates, such as mesoderm or ectoderm, thereby enriching for the desired endodermal lineage in combination with pro-endodermal factors like Activin A.

Mesoderm Differentiation

TGF-β signaling is also critically involved in the formation of mesoderm. Inhibition of this pathway with SB-525334 can be used to prevent mesodermal differentiation when directing PSCs towards other lineages, such as the ectoderm. Conversely, in some contexts, transient and precise modulation of TGF-β signaling is required for the specification of certain mesodermal subtypes.

Ectoderm and Neural Differentiation

The default differentiation pathway for pluripotent stem cells in the absence of extrinsic signals is towards the ectodermal lineage. The TGF-β pathway actively inhibits neural induction. Therefore, inhibition of ALK5 with SB-525334 is a cornerstone of many protocols for the efficient generation of neural progenitors and various neuronal subtypes from PSCs. This is often performed in conjunction with the inhibition of the Bone Morphogenetic Protein (BMP) pathway, another branch of the TGF-β superfamily.

Quantitative Effects on Lineage Marker Expression

The following table summarizes the expected qualitative and, where available, quantitative effects of SB-525334 treatment on the expression of key lineage markers during pluripotent stem cell differentiation. It is important to note that the quantitative data presented here is compiled from various studies and experimental conditions may differ.

| Germ Layer | Key Markers | Effect of SB-525334 Treatment | Observed Quantitative Change (Example) |

| Pluripotency | OCT4, NANOG | Maintained in the absence of differentiation cues | - |

| Endoderm | SOX17, GATA4, FOXA2 | Inhibition of TGF-β can block endoderm formation in some contexts | - |

| Mesoderm | Brachyury (T), MESP1 | Inhibition of TGF-β can block mesoderm formation | - |

| Ectoderm/Neural | PAX6, SOX1, Nestin | Promotes differentiation towards this lineage by inhibiting opposing signals | Used in combination with other inhibitors to achieve high efficiency neural induction |

Experimental Protocols

Detailed methodologies are crucial for the successful application of SB-525334 in stem cell differentiation. Below is a representative protocol for the directed differentiation of human pluripotent stem cells (hPSCs) to definitive endoderm, a foundational step for generating various endodermal derivatives.

Protocol: Directed Differentiation of hPSCs to Definitive Endoderm

This protocol is adapted from methodologies that utilize a combination of small molecules to direct differentiation.

Materials:

-

Human pluripotent stem cells (hPSCs)

-

Matrigel-coated 6-well plates

-

mTeSR™1 or similar maintenance medium

-

DMEM/F12 medium

-

B-27™ Supplement (minus insulin)

-

Activin A (100 ng/mL)

-

CHIR99021 (3 µM)

-

SB-525334 (10 µM stock in DMSO)

-

ROCK inhibitor (Y-27632)

-

PBS (Ca2+/Mg2+ free)

-

Accutase or other gentle cell dissociation reagent

Procedure:

-

hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium until they reach 70-80% confluency.

-

Initiation of Differentiation (Day 0):

-

Aspirate the maintenance medium.

-

Wash the cells once with PBS.

-

Add Differentiation Medium: DMEM/F12 supplemented with B-27 (minus insulin), 100 ng/mL Activin A, and 3 µM CHIR99021. For directed differentiation protocols aiming to suppress alternative fates, a specific concentration of SB-525334 would be added at defined time points, although for definitive endoderm induction, TGF-beta signaling is generally promoted. In protocols for other lineages, this is the stage where SB-525334 would be introduced.

-

-

Subsequent Differentiation (Days 1-3):

-

Change the differentiation medium daily.

-

-

Analysis of Differentiation:

-

On Day 4, cells can be harvested for analysis.

-

Immunofluorescence Staining: Fix cells and stain for key endoderm markers such as SOX17 and FOXA2.

-

Flow Cytometry: Dissociate cells into a single-cell suspension and stain for surface markers like CXCR4 and intracellular markers like SOX17 to quantify the percentage of definitive endoderm cells.

-

Quantitative PCR (qPCR): Extract RNA and perform qPCR to analyze the expression levels of endoderm-specific genes (SOX17, GATA4, FOXA2) and pluripotency markers (OCT4, NANOG).

-

Experimental Workflow Diagram

Caption: A generalized experimental workflow for directed differentiation of hPSCs.

Conclusion

SB-525334 is an indispensable tool for researchers working in the field of stem cell biology and regenerative medicine. Its high potency and selectivity for the ALK5 receptor allow for precise modulation of the TGF-β signaling pathway, enabling the directed differentiation of pluripotent stem cells into specific lineages. A thorough understanding of its mechanism of action, combined with robust and well-defined experimental protocols, will continue to facilitate advancements in our ability to generate specific cell types for disease modeling, drug discovery, and potential therapeutic applications.

References

SB 452533 in Cancer Research: A Technical Guide to a Novel Therapeutic Avenue

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 452533 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, with a pKb of 7.8.[1] It also exhibits antagonist activity at the Transient Receptor Potential Melastatin 8 (TRPM8) channel. While initially investigated in the context of neuroscience, the roles of its targets, TRPV1 and TRPM8, in cancer biology have opened a new frontier for the potential application of this compound in oncology research. This technical guide provides an in-depth overview of the rationale for investigating this compound in cancer, summarizing the relevant preclinical data for its target channels, outlining detailed experimental protocols, and visualizing the key signaling pathways involved.

The TRPV1 channel, a non-selective cation channel, is implicated in tumor progression and pain perception. Similarly, the TRPM8 channel is aberrantly expressed in various cancers and plays a role in tumor cell proliferation and survival. The dual antagonism of these channels by this compound presents a unique opportunity to target multiple facets of cancer biology, from tumor growth and metastasis to cancer-related pain.

Quantitative Data on TRPV1 and TRPM8 Antagonists in Cancer Research

While specific quantitative data for this compound in cancer models is not yet widely available, the following tables summarize key findings for other well-characterized TRPV1 and TRPM8 antagonists, providing a benchmark for the potential efficacy of this compound.

Table 1: In Vitro Efficacy of TRPV1/TRPM8 Antagonists in Cancer Cell Lines

| Compound | Target(s) | Cancer Cell Line | Assay | Endpoint | Result | Reference |

| This compound | TRPV1, TRPM8 | HEK293 (rat TRPV1) | Radioligand Binding | pKb | 7.8 | [1] |

| This compound | TRPV1 | HEK293 (rat TRPV1) | Functional Assay | pIC50 | 7.0 | [1] |

| BCTC | TRPV1, TRPM8 | DU145 (Prostate) | Cell Viability | % Growth Inhibition (48h) | 12.03% at 10 µM, 50.69% at 100 µM | [2] |

| BCTC | TRPV1, TRPM8 | DU145 (Prostate) | Cell Cycle Analysis | Cell Cycle Arrest | Induces G0/G1 arrest (20-100 µM, 48h) | [2][3] |

| Capsazepine | TRPV1 | HCT116 (Colorectal) | Apoptosis Assay | TRAIL Sensitization | Potentiated TRAIL-induced apoptosis | [4] |

| AMTB | TRPM8 | Osteosarcoma cells | Cell Proliferation | Proliferation | Suppressed proliferation | [5] |

| AMTB | TRPM8 | Osteosarcoma cells | Apoptosis | Apoptosis | Induced apoptosis | [5] |

| AMTB | TRPM8 | Androgen-dependent and -independent prostate cancer cells | Proliferation and Migration | Proliferation and Migration | Decreased proliferation and migration | [6] |

Table 2: In Vivo Efficacy of TRPV1/TRPM8 Antagonists in Preclinical Cancer Models

| Compound | Target(s) | Cancer Model | Dosing Regimen | Primary Outcome | Result | Reference |

| AMTB | TRPM8 | Osteosarcoma xenograft in nude mice | Not specified | Tumor Growth and Cisplatin Sensitivity | Suppressed tumor growth and increased sensitivity to cisplatin | [5] |

| Capsazepine | TRPV1 | Oral squamous cell carcinoma xenograft mouse model | 1 mg/kg and 5 mg/kg, three times a week for 20 days | Tumor Growth | Abrogated tumor growth | [7] |

Key Signaling Pathways

The anticancer potential of this compound is rooted in its ability to modulate key signaling pathways regulated by TRPV1 and TRPM8. Inhibition of these channels can impact cell proliferation, survival, and metastasis.

TRPV1-Mediated Signaling in Cancer

Activation of TRPV1 has been shown to influence multiple signaling cascades in cancer cells, including the PI3K/Akt and MAPK/ERK pathways. By blocking TRPV1, this compound can potentially inhibit these pro-survival and proliferative signals.

Caption: Inhibition of TRPV1 by this compound blocks downstream signaling.

TRPM8-Mediated Signaling in Cancer

TRPM8 activation is linked to pathways that promote cancer cell survival and proliferation. Antagonism of TRPM8 by this compound can disrupt these oncogenic signals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Capsazepine, a TRPV1 antagonist, sensitizes colorectal cancer cells to apoptosis by TRAIL through ROSg–JNK–CHOP-mediated upregulation of death receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMTB, a TRPM8 antagonist, suppresses growth and metastasis of osteosarcoma through repressing the TGFβ signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of TRPM8 channels in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The ALK5 Inhibitor SB 452533: A Technical Guide for Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM), leads to the scarring and thickening of tissues, ultimately causing organ dysfunction and failure. A key mediator in the progression of fibrosis is the Transforming Growth-Factor-Beta (TGF-β) signaling pathway. The TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5), represents a critical node in this pathway, making it a prime target for anti-fibrotic therapies. SB 452533 is a potent and selective small molecule inhibitor of ALK5 that has emerged as a valuable tool for investigating the mechanisms of fibrosis and for the preclinical evaluation of anti-fibrotic strategies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols for its use in fibrosis research.

Mechanism of Action: Targeting the TGF-β/ALK5 Axis

By inhibiting ALK5, this compound effectively blocks the phosphorylation of Smad2 and Smad3, thereby preventing their nuclear translocation and the subsequent transcription of pro-fibrotic genes.[1][2] This targeted inhibition of the TGF-β/ALK5/Smad pathway is the primary mechanism through which this compound attenuates the fibrotic response.

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo models of fibrosis. The following tables summarize key quantitative data from published studies.

| Parameter | Value | Target(s) | Reference(s) |

| IC₅₀ (Kinase Activity) | 14.3 nM | ALK5 (TGF-βRI) | [1][2][3] |

| 58.5 nM | ALK4 | [1] | |

| > 10,000 nM | ALK2, ALK3, ALK6 | [1][2] |

| Model System | Treatment | Outcome | Quantitative Result | Reference(s) |

| Bleomycin-Induced Pulmonary Fibrosis (Mouse) | This compound (60 mg/kg in chow, prophylactic) | Reduction in total collagen I stained area in the lung | 68 ± 7% reduction | [5] |

| This compound (60 mg/kg in chow, therapeutic) | Reduction in total collagen I stained area in the lung | 78 ± 2% reduction | [5] | |

| Puromycin Aminonucleoside (PAN) Nephritis (Rat) | This compound (1, 3, or 10 mg/kg/day, oral) | Reduction in renal PAI-1 mRNA levels | Statistically significant reductions at all doses | [1] |

| This compound (10 mg/kg/day, oral) | Reduction in renal procollagen α1(I) and procollagen α1(III) mRNA levels | Statistically significant decrease | [1] | |

| This compound (10 mg/kg/day, oral) | Inhibition of PAN-induced proteinuria | Statistically significant inhibition | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental procedures used to study its effects, the following diagrams have been generated using the DOT language.

References

- 1. Inhibition of gene markers of fibrosis with a novel inhibitor of transforming growth factor-beta type I receptor kinase in puromycin-induced nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. SB 525334 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Bleomycin Induces Molecular Changes Directly Relevant to Idiopathic Pulmonary Fibrosis: A Model for “Active” Disease | PLOS One [journals.plos.org]

SB 452533: A Technical Guide to its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 452533 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). By specifically targeting ALK5, this compound effectively blocks the canonical TGF-β/Smad signaling pathway, a critical regulator of numerous cellular processes. Dysregulation of this pathway is implicated in a wide range of pathologies, including fibrosis, cancer, and autoimmune diseases. This technical guide provides an in-depth overview of the downstream signaling effects of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of targeting the TGF-β signaling cascade.

Introduction

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a pivotal role in cellular growth, differentiation, apoptosis, and extracellular matrix (ECM) production.[1][2][3] The pathway is initiated by the binding of a TGF-β superfamily ligand to a type II receptor, which then recruits and phosphorylates a type I receptor, also known as an Activin Receptor-Like Kinase (ALK).[2][3] This phosphorylation event activates the type I receptor kinase, which in turn phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3 for the canonical TGF-β pathway.[1] Phosphorylated Smad2/3 then forms a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.[1][2]

This compound has emerged as a critical research tool and a potential therapeutic agent due to its high potency and selectivity for ALK5, the primary type I receptor for TGF-β.[4][5] This guide will delve into the specific downstream consequences of ALK5 inhibition by this compound, providing a detailed understanding of its molecular and cellular effects.

Quantitative Data

The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 Value | Reference |

| ALK5 (TGF-βRI) | Cell-free kinase assay | 14.3 nM | [4] |

| ALK4 | Cell-free kinase assay | 4-fold less potent than ALK5 | [4] |

| ALK2 | Cell-free kinase assay | Inactive | [4] |

| ALK3 | Cell-free kinase assay | Inactive | [4] |

| ALK6 | Cell-free kinase assay | Inactive | [4] |

Table 2: Cellular Effects of this compound

| Cellular Process | Cell Type | Assay | Effective Concentration | Effect | Reference |

| Smad2/3 Phosphorylation | Renal proximal tubule cells | Western Blot | 1 µM | Inhibition | [4] |

| Smad2/3 Nuclear Translocation | Renal proximal tubule cells | Immunofluorescence | 1 µM | Inhibition | [4] |

| PAI-1 mRNA Expression | A498 renal epithelial carcinoma cells | qPCR | 1 µM | Inhibition | [4] |

| Procollagen α1(I) mRNA Expression | A498 renal epithelial carcinoma cells | qPCR | 1 µM | Inhibition | [4] |

| Cell Migration | Human peritoneal mesothelial cells | Wound healing assay | 1 µM | Attenuation of TGF-β-induced migration | |

| Cell Invasion | Human peritoneal mesothelial cells | Matrigel invasion assay | 1 µM | Attenuation of TGF-β-induced invasion |

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by directly inhibiting the kinase activity of ALK5. This action prevents the initiation of the downstream signaling cascade, leading to a blockade of TGF-β-mediated cellular responses.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.

ALK5 Kinase Inhibition Assay (TR-FRET)

This assay determines the in vitro potency of this compound in inhibiting ALK5 kinase activity.

-

Materials:

-

Recombinant human ALK5 enzyme

-

Biotinylated peptide substrate

-

ATP

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound stock solution in DMSO

-

384-well low-volume microplates

-

TR-FRET plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

-

Add ALK5 enzyme to the wells of the microplate.

-

Add the diluted this compound or vehicle (DMSO control) to the respective wells.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding a detection mix containing the europium-labeled antibody and streptavidin-conjugated acceptor fluorophore in a buffer with EDTA.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.

-

Western Blot for Phospho-Smad2/3

This protocol details the detection of Smad2/3 phosphorylation in response to TGF-β stimulation and its inhibition by this compound.

-

Materials:

-

Cell line of interest (e.g., HaCaT, A549)

-

Cell culture medium and supplements

-

TGF-β1

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425), anti-total Smad2/3, anti-GAPDH or β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-Smad2/3 signal to total Smad2/3 and the loading control.

-

Luciferase Reporter Assay for Smad-Binding Element (SBE)

This assay measures the transcriptional activity of the Smad complex in response to TGF-β signaling.

-

Materials:

-

HEK293T or other suitable cells

-

SBE-luciferase reporter plasmid

-

Control plasmid for normalization (e.g., Renilla luciferase)

-

Transfection reagent

-

TGF-β1

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

-

-

Procedure:

-

Co-transfect cells with the SBE-luciferase reporter plasmid and the control plasmid.

-

After 24 hours, pre-treat the cells with this compound or vehicle for 1 hour.

-

Stimulate the cells with TGF-β1 for 16-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

-

Mandatory Visualizations

Conclusion

This compound is a powerful tool for dissecting the complexities of the TGF-β signaling pathway and holds significant promise as a therapeutic agent. Its high potency and selectivity for ALK5 allow for precise modulation of the canonical Smad2/3 pathway, leading to the inhibition of a wide array of downstream cellular responses. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into fibrosis, cancer, and other TGF-β-related pathologies. Further research into the in vivo efficacy and safety of this compound will be crucial in translating its potential into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Active Transforming Growth Factor-β in Wound Repair: Determination Using a New Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]

- 4. promega.com [promega.com]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Effect of SB452533 on Smad2/3 Phosphorylation

This technical guide provides a comprehensive overview of the transforming growth factor-β (TGF-β) signaling pathway, with a specific focus on the role and mechanism of SB452533 as a potent inhibitor of Smad2/3 phosphorylation. This document details the molecular interactions, presents quantitative data on inhibitor potency and selectivity, and provides detailed experimental protocols for assessing its effects.

The TGF-β/Smad Signaling Pathway: A Core Regulatory Axis

The TGF-β superfamily of ligands plays a crucial role in regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] The canonical signaling cascade is mediated by serine/threonine kinase receptors and the intracellular Smad proteins.

The signaling process is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TβRII), a constitutively active kinase.[1] This binding event induces the recruitment and phosphorylation of the TGF-β type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[3][4] The activated ALK5 then propagates the signal by phosphorylating the C-terminal SXS motif of the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[1][5]

This C-terminal phosphorylation is a critical activation step, enabling the phosphorylated Smad2/3 (p-Smad2/3) to form a heteromeric complex with the common-mediator Smad, Smad4.[4][6] This entire complex then translocates from the cytoplasm into the nucleus.[4] Inside the nucleus, the Smad complex partners with other transcription factors to bind to Smad-binding elements (SBEs) in the DNA, thereby regulating the transcription of hundreds of target genes.[5][6] This pathway is tightly regulated, in part by inhibitory Smads (I-Smads) such as Smad7, which act as a negative feedback loop by preventing the phosphorylation of R-Smads.[4][6]

SB452533: A Selective Inhibitor of ALK5

SB452533, also referred to in literature as SB-525334, is a small molecule inhibitor that potently and selectively targets the kinase activity of ALK5 (TβRI).[7][8][9] By directly binding to the ATP-binding site of the ALK5 kinase domain, SB452533 prevents the receptor from phosphorylating its downstream substrates, Smad2 and Smad3.

The inhibition of ALK5 by SB452533 effectively halts the entire downstream signaling cascade. The lack of Smad2/3 phosphorylation prevents the formation of the p-Smad2/3-Smad4 complex, which in turn blocks its nuclear translocation and the subsequent regulation of TGF-β target genes.[7][10] This makes SB452533 a critical tool for dissecting the TGF-β pathway and a potential therapeutic agent for diseases characterized by excessive TGF-β signaling, such as fibrosis.[7][10]

References

- 1. The phosphorylation of the Smad2/3 linker region by nemo-like kinase regulates TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Transforming Growth Factor-β/Smad Signaling Improves Regeneration of Small-for-Size Rat Liver Grafts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 7. selleckchem.com [selleckchem.com]

- 8. adooq.com [adooq.com]

- 9. selleckchem.com [selleckchem.com]

- 10. SB-525334 - Focus Biomolecules [mayflowerbio.com]

The Discovery of SB 452533: A Potent and Selective TRPV1 Antagonist

SB 452533 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation pathways. This technical guide provides an in-depth overview of the discovery of this compound, including its pharmacological characterization and the experimental methodologies employed.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons. It is activated by a variety of noxious stimuli, including capsaicin (the pungent component of chili peppers), heat, and acidic conditions. Its role in mediating pain and neurogenic inflammation has made it an attractive target for the development of novel analgesic drugs. This compound emerged from a drug discovery program at GlaxoSmithKline aimed at identifying small molecule antagonists of TRPV1.

Pharmacological Profile of this compound

This compound is a urea-based compound that acts as a competitive antagonist at the TRPV1 receptor.[1][2] Pharmacological studies have demonstrated its ability to block TRPV1 activation by various stimuli.[1]

Quantitative Pharmacological Data

The potency of this compound as a TRPV1 antagonist has been quantified using in vitro assays.

| Assay Type | Species | Activator | Potency (pKb) |

| FLIPR Ca2+ Assay | Rat | Capsaicin | 7.7 |

| FLIPR Ca2+ Assay | Human | Capsaicin | 7.0 (pIC50) |

Table 1: In vitro potency of this compound against TRPV1 activation.

Mechanism of Action

This compound exerts its antagonistic effect by competing with agonists for binding to the TRPV1 channel, thereby preventing the conformational changes required for channel opening and subsequent cation influx.[1] Studies with a quaternary salt of a related compound suggest that this series of urea derivatives likely interacts with an extracellularly accessible binding site on the TRPV1 receptor.[1]

Experimental Protocols

The discovery and characterization of this compound involved several key experimental techniques to assess its activity and mechanism of action.

FLIPR Ca2+ Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput screening method used to measure changes in intracellular calcium concentration. This assay was pivotal in the initial identification and characterization of this compound as a TRPV1 antagonist.

Cell Culture and Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing either human or rat TRPV1 were cultured in standard media.

-

Cells were seeded into 96-well or 384-well black-walled, clear-bottom microplates and grown to confluence.

-

On the day of the assay, the culture medium was removed, and cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for approximately one hour at 37°C.

-

Extracellular dye was removed by washing the cells with an assay buffer.

Compound Addition and Signal Detection:

-

The microplate was placed in the FLIPR instrument.

-

This compound or other test compounds were added to the wells at various concentrations.

-

After a pre-incubation period with the antagonist, a TRPV1 agonist (e.g., capsaicin) was added to stimulate the channel.

-

The FLIPR instrument measured the change in fluorescence intensity, corresponding to the influx of calcium into the cells upon channel activation.

-

The inhibitory potency of this compound was determined by quantifying the reduction in the agonist-induced fluorescence signal.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp electrophysiology is a gold-standard technique for directly measuring the ion flow through channels in the cell membrane. This method was used to confirm the antagonistic activity of this compound and to further investigate its mechanism of action.

Cell Preparation:

-

HEK293 cells expressing TRPV1 were plated on glass coverslips for recording.

Recording Configuration:

-

A glass micropipette with a small tip diameter was filled with an intracellular solution and brought into contact with a single cell.

-

A high-resistance "gigaohm" seal was formed between the pipette tip and the cell membrane.

-

The membrane patch was then ruptured by applying gentle suction, establishing a whole-cell recording configuration that allows for the measurement of currents across the entire cell membrane.

Data Acquisition:

-

The membrane potential of the cell was clamped at a specific voltage.

-

TRPV1 channels were activated by the application of agonists (e.g., capsaicin, heat, or acidic solution).

-

The resulting inward or outward currents were recorded.

-

The effect of this compound was assessed by applying the compound to the cell before and during agonist application and measuring the reduction in the agonist-evoked current.

Signaling Pathway and Experimental Workflow

The discovery and validation of this compound followed a logical progression from high-throughput screening to detailed electrophysiological characterization.

The signaling pathway of TRPV1 activation, which is inhibited by this compound, involves the influx of cations, primarily Ca2+ and Na+, leading to depolarization of the sensory neuron and the generation of an action potential.

Conclusion

The discovery of this compound represents a significant advancement in the search for novel analgesics targeting the TRPV1 channel. Through a combination of high-throughput screening and detailed electrophysiological characterization, this compound was identified as a potent and selective antagonist of TRPV1. The experimental protocols and data presented here provide a comprehensive overview of the foundational research that established the pharmacological profile of this important tool compound and potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for SB 452533 in In Vitro Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

SB 452533 is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor serine/threonine kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). By targeting ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, which plays a crucial role in a multitude of cellular processes, including cell growth, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT). Its utility in in vitro studies has been demonstrated in various research areas, particularly in cancer biology and fibrosis research. These application notes provide a comprehensive guide to utilizing this compound in in vitro settings, including recommended working concentrations and detailed experimental protocols.

Data Presentation: this compound Working Concentrations in Vitro

The optimal working concentration of this compound is cell-type and assay-dependent. The following table summarizes reported effective concentrations in various in vitro applications. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific experimental setup.

| Application | Cell Line/Type | Effective Concentration Range | Notes |

| Inhibition of TGF-βRI (ALK5) | N/A | IC₅₀: 14.3 nM | This is the half-maximal inhibitory concentration against the purified enzyme. |

| Inhibition of Fibrosis Markers | Rat Kidney Fibroblasts (NRK-49F) | 1 µM | Effectively inhibited TGF-β-induced α-Smooth Muscle Actin (α-SMA) and Fibronectin expression.[1] |